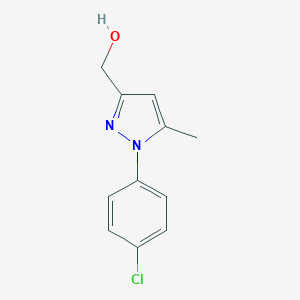![molecular formula C100H108O8P4 B064815 tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether] CAS No. 171979-66-1](/img/structure/B64815.png)
tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether] is a synthetic compound that belongs to the family of calixarenes. It has a unique structure consisting of a large cyclic molecule with four phenol units and a cavity in the center that can accommodate various guest molecules. This compound has been extensively studied due to its potential applications in various fields, including drug delivery, catalysis, and material science.
Wirkmechanismus
The mechanism of action of tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether] is not fully understood. However, it is believed that the compound interacts with the cell membrane and forms a complex with the guest molecule. This complex is then internalized by the cell and releases the guest molecule in a controlled manner.
Biochemische Und Physiologische Effekte
Tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether] has been shown to have low toxicity and is well-tolerated by cells. However, its long-term effects on human health are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether] in lab experiments is its ability to encapsulate various guest molecules, including drugs, and release them in a controlled manner. This property makes it an attractive candidate for the development of targeted drug delivery systems. However, the synthesis of this compound is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research on tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]. One of the most promising areas is the development of targeted drug delivery systems for various diseases, including cancer. Another area of research is the development of new catalysts for organic synthesis using this compound. Additionally, the use of this compound in material science and nanotechnology is an area of active research.
Synthesemethoden
The synthesis of tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether] involves the reaction between tert-butylcalix[4]arene and diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces the desired product in high yield.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether] has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications is in drug delivery. The unique structure of this compound allows it to encapsulate various guest molecules, including drugs, and release them in a controlled manner. This property makes it an attractive candidate for the development of targeted drug delivery systems.
Eigenschaften
CAS-Nummer |
171979-66-1 |
|---|---|
Produktname |
tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether] |
Molekularformel |
C100H108O8P4 |
Molekulargewicht |
1561.8 g/mol |
IUPAC-Name |
5,11,17,23-tetratert-butyl-25,26,27,28-tetrakis(2-diphenylphosphorylethoxy)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene |
InChI |
InChI=1S/C100H108O8P4/c1-97(2,3)81-65-73-61-75-67-82(98(4,5)6)69-77(94(75)106-54-58-110(102,87-41-25-15-26-42-87)88-43-27-16-28-44-88)63-79-71-84(100(10,11)12)72-80(96(79)108-56-60-112(104,91-49-33-19-34-50-91)92-51-35-20-36-52-92)64-78-70-83(99(7,8)9)68-76(95(78)107-55-59-111(103,89-45-29-17-30-46-89)90-47-31-18-32-48-90)62-74(66-81)93(73)105-53-57-109(101,85-37-21-13-22-38-85)86-39-23-14-24-40-86/h13-52,65-72H,53-64H2,1-12H3 |
InChI-Schlüssel |
JTLQADIQVNKIFC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC(=CC(=C6OCCP(=O)(C7=CC=CC=C7)C8=CC=CC=C8)CC9=C(C(=CC(=C9)C(C)(C)C)C2)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1)C(C)(C)C)C(C)(C)C)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC(=CC(=C6OCCP(=O)(C7=CC=CC=C7)C8=CC=CC=C8)CC9=C(C(=CC(=C9)C(C)(C)C)C2)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1)C(C)(C)C)C(C)(C)C)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




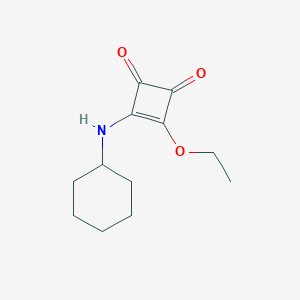
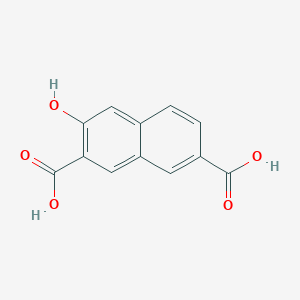
![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)
![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)
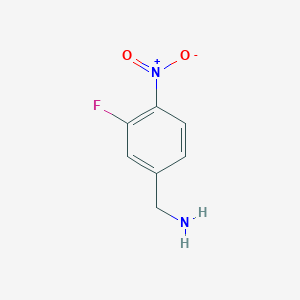

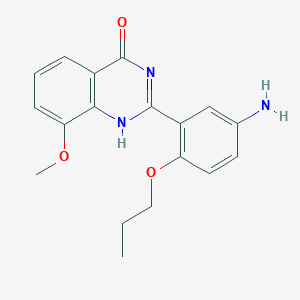

![5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B64759.png)

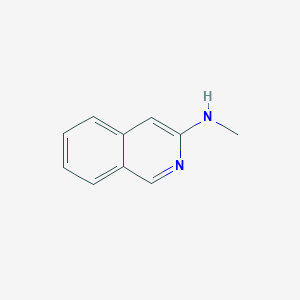
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)
